molecular formula C27H36N2O6S B574883 Tosylfallypride CAS No. 166173-74-6

Tosylfallypride

Cat. No. B574883
CAS RN: 166173-74-6
M. Wt: 516.653
InChI Key: OFLAGJJEFUTNKU-QFIPXVFZSA-N
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Description

Tosylfallypride is a chemical compound that belongs to the family of benzamide derivatives. It is an antagonist of the dopamine D2 receptor and is commonly used in scientific research to study the effects of dopamine on the central nervous system.

Scientific Research Applications

Radiotracer Synthesis

Tosylfallypride is used in the synthesis of the radiotracer [18F]fallypride . A high-throughput and efficient microfluidic system has been developed for synthesizing radioactive [18F]fallypride . The microfluidic chip contains all essential modules required for the synthesis and purification of radioactive fallypride .

PET Imaging

[18F]fallypride, synthesized from Tosylfallypride, is a PET imaging radiotracer widely used in medical research . The radiochemical yield of the tracer is sufficient for multiple animal injections for preclinical imaging studies .

Neuropsychiatric Disorders Research

[18F]fallypride, a D2/3R antagonist, is a high-affinity radioligand that has been clinically used to study receptor density and occupancy in neuropsychiatric disorders . It has been used in the characterization of a Huntington’s disease mouse model .

Disease Progression Monitoring

[18F]fallypride PET imaging has potential as a quantitative translational approach to monitor disease progression in preclinical studies . It has been used to observe a significant decrease in D2/D3R receptor densities in the striatum of a Huntington’s disease mouse model .

Microfluidics Research

Tosylfallypride is used in microfluidics research. Performing 18F-radiosyntheses in microliter-scale droplets has exhibited high efficiency, speed, and molar activity as well as low reagent consumption .

Radiochemical Research and Clinical Production

With a short synthesis time and a highly integrated on-chip modular configuration that allows for concentration, reaction, and product purification, Tosylfallypride offers numerous exciting advantages with the potential for applications in radiochemical research and clinical production .

properties

IUPAC Name

3-[3,4-dimethoxy-5-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methylcarbamoyl]phenyl]propyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O6S/c1-5-14-29-15-6-9-22(29)19-28-27(30)24-17-21(18-25(33-3)26(24)34-4)8-7-16-35-36(31,32)23-12-10-20(2)11-13-23/h5,10-13,17-18,22H,1,6-9,14-16,19H2,2-4H3,(H,28,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLAGJJEFUTNKU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C(=C2)OC)OC)C(=O)NCC3CCCN3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC(=C(C(=C2)OC)OC)C(=O)NC[C@@H]3CCCN3CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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